molecular formula C21H20N4O4S B14938323 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide

Cat. No.: B14938323
M. Wt: 424.5 g/mol
InChI Key: RJMOLWHUWBUMJJ-UHFFFAOYSA-N
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Description

The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide is a structurally complex molecule featuring two pharmacologically significant heterocyclic moieties: a 6,7-dimethoxy-4-oxoquinazoline core and a (2E)-6-methyl-1,3-benzothiazole group.

  • Quinazolinone Core: The 4-oxoquinazolin-3(4H)-yl scaffold is a well-established pharmacophore in medicinal chemistry, associated with kinase inhibition (e.g., EGFR) and anticancer activity . The 6,7-dimethoxy substituents likely enhance solubility and modulate electronic properties.
  • Benzothiazole Moiety: The (2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene group is a fused bicyclic system with a thiazole ring, commonly linked to antitumor and antimicrobial activities. The E-configuration and methyl substituent may influence steric and electronic interactions with biological targets.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C21H20N4O4S/c1-12-4-5-14-18(8-12)30-21(23-14)24-19(26)6-7-25-11-22-15-10-17(29-3)16(28-2)9-13(15)20(25)27/h4-5,8-11H,6-7H2,1-3H3,(H,23,24,26)

InChI Key

RJMOLWHUWBUMJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-3H-quinazolin-4-one and 6-methyl-1,3-benzothiazol-2(3H)-ylidene derivatives. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various quinazolinone and hydroquinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory responses .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Activity
Target Compound C₂₁H₂₁N₅O₄S* ~435.49* 6,7-dimethoxy (quinazolinone), 6-methyl (benzothiazole) Quinazolinone, benzothiazole, propanamide Kinase inhibition, anticancer
3-(6,7-Dimethoxy-4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)propanamide C₁₆H₁₆N₄O₄S 360.3876 6,7-dimethoxy (quinazolinone), thiazole Quinazolinone, thiazole, propanamide Anticancer, antimicrobial
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide C₁₆H₁₀Cl₄N₃O₂ 410.09 6,8-dichloro (quinazolinone), 2,3-dichlorophenyl Quinazolinone, acetamide Antitumor, kinase inhibition
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C₂₁H₂₂N₃O₂ 348.42 Pyridazine, ethyl ester Benzoate ester, phenethylamine Not specified (likely kinase modulation)

*Estimated based on structural analogs.

Key Differences and Implications

Quinazolinone Derivatives

  • Substituent Effects: The target compound’s 6,7-dimethoxy groups contrast with the 6,8-dichloro substituents in the dichlorophenyl acetamide analog .
  • Linker Flexibility : The propanamide linker in the target compound offers greater conformational flexibility compared to the acetamide in the dichlorophenyl derivative , which may influence binding kinetics and bioavailability.

Benzothiazole vs. Thiazole/Other Heterocycles

  • The (2E)-6-methyl-1,3-benzothiazole group in the target compound provides a rigid, planar aromatic system compared to the simpler thiazole in the analog from . This rigidity may enhance DNA intercalation or protein-binding specificity.
  • In contrast, the pyridazine and isoxazole moieties in compounds are smaller heterocycles with distinct electronic profiles, likely favoring different target interactions (e.g., adenosine receptors vs. kinase ATP pockets).

Ester vs. Amide Linkages

  • The ethyl benzoate esters in are prone to hydrolysis in vivo, limiting their stability. The target compound’s amide bond offers superior metabolic stability, making it more suitable for oral administration.

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